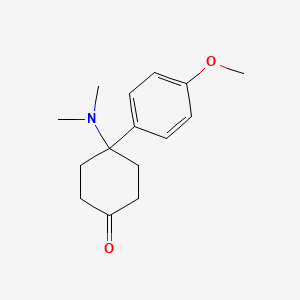
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexanone core substituted with a dimethylamino group and a methoxy-phenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is reacted with 4-methoxybenzaldehyde in the presence of a base to form an intermediate.
Formation of the Intermediate: The intermediate undergoes a condensation reaction with dimethylamine to introduce the dimethylamino group.
Final Product: The final product, this compound, is obtained after purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-4’-methoxy chalcone: Shares similar structural features but differs in its core structure.
4-Dimethylamino-4’-cyanodiphenylacetylene: Another related compound with distinct electronic properties.
Uniqueness
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-16(2)15(10-8-13(17)9-11-15)12-4-6-14(18-3)7-5-12/h4-7H,8-11H2,1-3H3 |
InChI Key |
YHIVZUGIWJJWGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
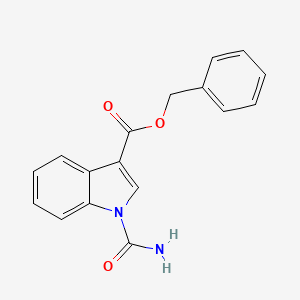
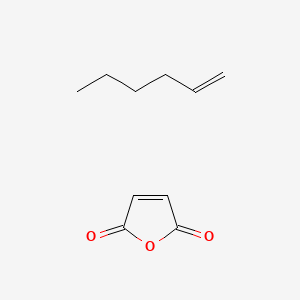
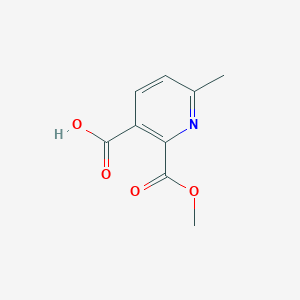
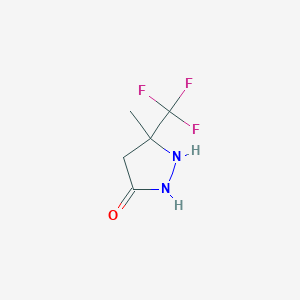
![2-[alpha-Hydroxy-4-(7-p-tolyl-2,3-dihydro-1-benzoxepin-4-ylcarbonylamino)benzyl]pyridine 1-oxide](/img/structure/B8588616.png)
![1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8588623.png)
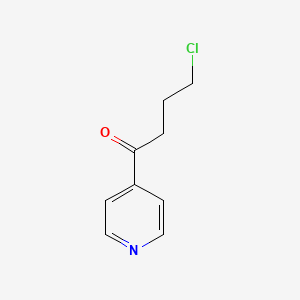
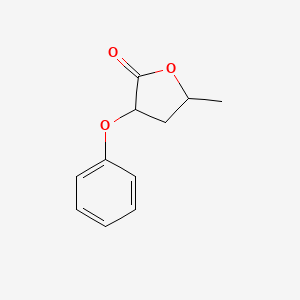
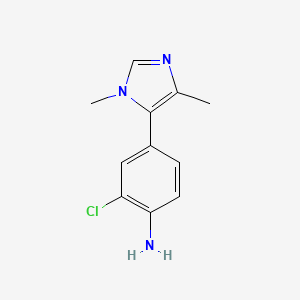
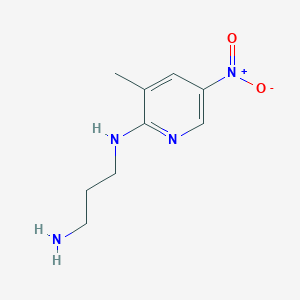
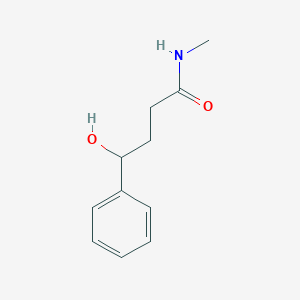
![3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one](/img/structure/B8588687.png)


